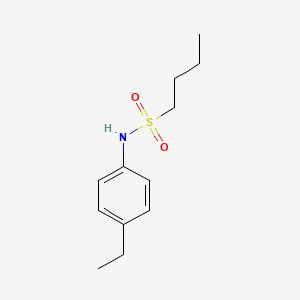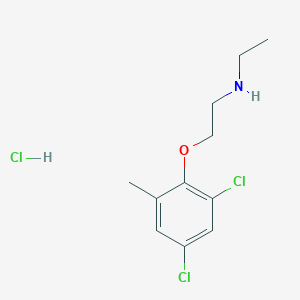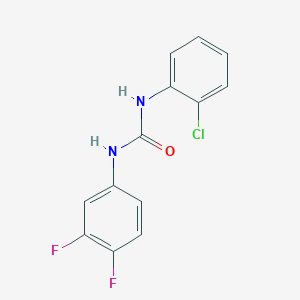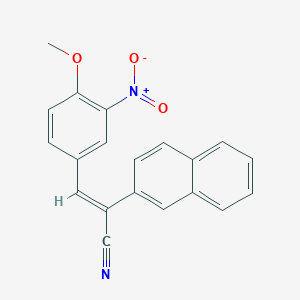
N-(4-ethylphenyl)butane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)butane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)butane-1-sulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-ethylphenyl)butane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)butane-1-sulfonamide is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: As a tool for studying enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(4-ethylphenyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of enzyme activity. This can result in various biological effects, depending on the specific enzyme or receptor targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methylphenyl)butane-1-sulfonamide
- N-(4-chlorophenyl)butane-1-sulfonamide
- N-(4-bromophenyl)butane-1-sulfonamide
Uniqueness
N-(4-ethylphenyl)butane-1-sulfonamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that have different substituents on the phenyl ring.
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-3-5-10-16(14,15)13-12-8-6-11(4-2)7-9-12/h6-9,13H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBSLUSLOFXLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5491705.png)
![1-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}oxy)-1H-1,2,3-benzotriazole](/img/structure/B5491707.png)
![Methyl 4-methoxy-3-[(3-methylphenyl)sulfamoyl]benzoate](/img/structure/B5491717.png)
![9-[(1-allyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5491721.png)
![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5491728.png)
![2,4,6-trimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5491736.png)
![(5E)-5-[[4-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5491741.png)
![3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5491742.png)

![(3R)-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide dihydrochloride](/img/structure/B5491769.png)
![Ethyl 1-[4-(2-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5491775.png)

![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5491795.png)
